molecular formula C17H22N2O7 B1397320 Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid CAS No. 1562425-07-3

Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid

Cat. No.: B1397320
CAS No.: 1562425-07-3
M. Wt: 366.4 g/mol
InChI Key: VHRBJNXZFGUZQI-LBPRGKRZSA-N
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Description

Historical Context and Development

The development of this compound emerged from the convergence of protecting group chemistry and amino acid modification strategies that gained prominence in the latter half of the 20th century. The compound was first documented in chemical databases in 2012, representing a relatively recent addition to the arsenal of protected amino acid derivatives. This timing coincides with advances in peptide synthesis methodology and the increasing sophistication of protecting group strategies in organic synthesis.

The historical foundation for this compound rests upon earlier work with N-(4-aminobenzoyl)-L-glutamic acid derivatives, which were first systematically studied in the 1980s. Research conducted in 1987 demonstrated the synthesis of N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s using various protection strategies, laying the groundwork for subsequent developments in this chemical space. These early investigations employed N-alpha-tert-butyloxycarbonyl-alpha-benzyl protections and isobutyl-chlorocarbonate activation methods, establishing fundamental synthetic approaches that would influence later compound development.

The incorporation of the tert-butyloxycarbonyl protecting group reflects the broader evolution of amino acid protection chemistry, where the tert-butyloxycarbonyl group emerged as a superior alternative to earlier protecting strategies due to its stability under basic conditions and clean removal under acidic conditions. This historical progression from more cumbersome protecting groups to the elegant tert-butyloxycarbonyl system represents a significant advancement in synthetic methodology that enabled the practical synthesis of complex protected amino acid derivatives like this compound.

Significance in Chemical and Biochemical Research

This compound occupies a significant position in contemporary chemical research due to its role as a building block for complex peptide synthesis and its potential applications in drug discovery. The compound's design incorporates strategic protecting group placement that enables selective chemical transformations while preserving sensitive functional groups, making it valuable for multi-step synthetic sequences.

The 4-aminobenzoyl moiety within the compound structure provides particular research significance, as related 4-aminobenzoyl-glutamic acid derivatives have demonstrated activity as inhibitors of folate metabolism pathways. Recent research has shown that compounds containing the 4-aminobenzoyl-L-glutamic acid scaffold, when conjugated with 1,3,5-triazine moieties, exhibit promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. This biological activity profile suggests that this compound may serve as a precursor for developing therapeutically relevant compounds.

Furthermore, the compound's structural features make it particularly valuable for studying enzyme-substrate interactions and metabolic pathways. The presence of the L-glutamic acid backbone provides compatibility with biological systems that recognize glutamic acid derivatives, while the protecting group strategy allows for controlled revelation of reactive sites during synthetic sequences. This dual nature enables researchers to probe biological systems with modified amino acid structures while maintaining synthetic control over the compound's reactivity.

Structural Classification and Nomenclature

This compound possesses a complex molecular architecture that requires systematic classification according to multiple chemical taxonomy systems. The compound's official IUPAC nomenclature is (4-aminobenzoyl)-N-tert-butoxycarbonyl-L-glutamic acid, which precisely describes the structural relationships between its constituent parts. This naming convention follows standard organic chemistry nomenclature principles by identifying the parent L-glutamic acid structure and systematically describing the substituents attached to specific positions.

The molecular formula C17H22N2O7 reveals the compound's elemental composition, with a molecular weight of 366.4 grams per mole. The structural complexity arises from the integration of three distinct chemical domains: the tert-butyloxycarbonyl protecting group attached to the alpha-amino position, the 4-aminobenzoyl group forming an amide bond with the alpha-amino nitrogen, and the L-glutamic acid backbone providing the fundamental amino acid structure.

Property Value Classification
Molecular Formula C17H22N2O7 Organic Compound
Molecular Weight 366.4 g/mol Mid-sized Molecule
CAS Registry Number 1562425-07-3 Unique Chemical Identifier
PubChem CID 56829428 Database Identifier
Chemical Class Protected Amino Acid Derivative Synthetic Intermediate
Functional Groups Carbamate, Amide, Carboxylic Acid Multi-functional

The compound's structural classification places it within the broader category of N-protected amino acids, specifically as a member of the tert-butyloxycarbonyl-protected amino acid family. The presence of the aromatic 4-aminobenzoyl substituent further classifies it as an aromatic amino acid derivative, expanding its chemical versatility compared to simple protected amino acids.

Relation to L-glutamic Acid Derivatives Family

This compound represents a sophisticated member of the extensive L-glutamic acid derivatives family, which encompasses numerous modified forms of this fundamental amino acid. L-glutamic acid itself serves as a crucial building block in biological systems, participating in protein synthesis, neurotransmission, and metabolic processes. The systematic modification of L-glutamic acid through protecting group installation and aromatic substitution creates derivatives with enhanced synthetic utility and potential biological activities.

The relationship between this compound and its parent compound, N-(4-aminobenzoyl)-L-glutamic acid, illustrates the strategic application of protecting group chemistry to amino acid modification. The unprotected parent compound, with molecular formula C12H14N2O5 and CAS number 4271-30-1, demonstrates significant biological activity and serves as a folate metabolism intermediate. The addition of the tert-butyloxycarbonyl protecting group transforms this biologically active compound into a synthetic intermediate suitable for further chemical manipulation.

Within the broader context of glutamic acid derivatives, this compound exemplifies the principle of functional group tolerance in synthetic chemistry. While maintaining the essential L-glutamic acid backbone that provides biological recognition elements, the protecting group strategy enables selective chemical transformations that would otherwise be incompatible with the free amino acid structure. This approach has proven particularly valuable in developing glutamic acid-based therapeutics and research tools.

The family of L-glutamic acid derivatives continues to expand through ongoing research efforts focused on developing new therapeutic agents and biochemical probes. Recent investigations have demonstrated that glutamic acid derivatives with appropriately positioned functional groups can exhibit anticancer activity, antimalarial properties, and enzyme inhibition capabilities. This compound contributes to this expanding family by providing a versatile synthetic intermediate that combines the biological relevance of L-glutamic acid with the synthetic utility of modern protecting group chemistry.

Properties

IUPAC Name

(2S)-2-[(4-aminobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7/c1-17(2,3)26-16(25)19(12(15(23)24)8-9-13(20)21)14(22)10-4-6-11(18)7-5-10/h4-7,12H,8-9,18H2,1-3H3,(H,20,21)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRBJNXZFGUZQI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid typically involves the protection of the amino group using tert-butyl carbamate (Boc) and subsequent coupling with 4-aminobenzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .

Scientific Research Applications

Biochemical Research Applications

1.1. Role as a Tag in Proteomics

Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid serves as a strong UV-absorbing tag for the derivatization of oligosaccharides. This property enhances the detection of these biomolecules during analysis. The effectiveness of this compound as a derivatization agent was demonstrated in a study where it was coupled to oligosaccharides via reductive amination under mild conditions. The resulting derivatives exhibited improved separation capabilities in chromatographic techniques, facilitating the analysis of complex mixtures such as dextran hydrolysates .

1.2. Synthesis of Prodrugs

The compound is also significant in the synthesis of prodrugs aimed at improving the bioavailability of therapeutic agents. For instance, derivatives of N-(4-aminobenzoyl)-L-glutamic acid have been explored for their ability to enhance the cellular uptake of antifolates, which are critical in cancer treatment. By modifying the structure to include Boc groups, researchers have been able to create more stable and effective prodrugs that can be activated within target cells .

Drug Development Applications

2.1. Antifolate Drug Design

This compound is involved in the design of antifolate drugs, which target folate metabolism in cancer cells. The mechanism involves the inhibition of folylpoly-γ-glutamate synthetase (FPGS), an enzyme crucial for the polyglutamation of folates and antifolates. By using derivatives like this compound, researchers aim to enhance the efficacy of existing antifolate therapies by overcoming resistance mechanisms found in certain tumor types .

2.2. Synthesis Pathways

Recent advancements have optimized the synthesis pathways for this compound, making them more environmentally friendly and efficient. For example, a new method involves using p-nitrobenzoic acid as a starting material and employing mild reaction conditions to achieve high purity and yield . This approach not only simplifies production but also reduces waste, aligning with sustainable practices in pharmaceutical manufacturing.

Analytical Chemistry Applications

3.1. Chromatographic Techniques

In analytical chemistry, this compound has been utilized to improve detection methods for various compounds through UV absorbance enhancement. Its application in capillary zone electrophoresis has shown promising results for separating oligosaccharides effectively, indicating its potential as a standard reagent in analytical laboratories .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Biochemical ResearchUV absorbing tag for oligosaccharides
Drug DevelopmentSynthesis of antifolate prodrugs
Analytical ChemistryEnhancing detection in chromatographic techniques

Case Study: Prodrug Efficacy Evaluation

A study evaluated the efficacy of this compound derivatives as prodrugs for methotrexate (MTX). The results indicated that these derivatives maintained comparable potency to MTX while exhibiting improved stability under physiological conditions, suggesting their potential for clinical use in cancer therapy .

Mechanism of Action

The mechanism of action of Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound interacts with various molecular targets and pathways involved in peptide synthesis and modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Aminobenzoyl)-L-glutamic Acid Diethyl Ester

  • Structural Difference : Replaces the carboxylic acid groups of ABG with ethyl esters, rendering it more lipophilic.
  • Applications: Forms binary organogels when combined with dicarboxylic acids (e.g., sebacic acid) or tricarboxylic acids (e.g., citric acid) in solvents like isopropanol or nitrobenzene. These gels exhibit solvent-dependent nanostructures, as characterized by SEM and FT-IR .
  • Key Finding : The number of carboxylic acid groups in co-gelators inversely affects gelation efficiency; citric acid (three -COOH groups) produces weaker gels compared to sebacic acid (two -COOH groups) .

N-(4-Aminobenzoyl)-L-glutamic Acid Conjugated 1,3,5-Triazine Derivatives

  • Structural Difference: The 4-aminobenzoyl-glutamic acid moiety is linked to 1,3,5-triazine via aliphatic or aromatic amines.
  • Applications : Acts as Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors, showing promise as antimalarial agents. Molecular docking studies reveal strong binding affinity to Pf-DHFR active sites .
  • Key Finding: Hybrid scaffolds combining ABG and triazine exhibit enhanced inhibitory activity compared to standalone compounds, with IC₅₀ values in the nanomolar range .

D-Glutamic Acid and L-Glutamic Acid Derivatives

  • Structural Difference: Stereoisomerism (D- vs. L-form) or functional group modifications (e.g., 4-methyl ester, 2-aminoadipic acid).
  • Applications: L-glutamic acid is a neurotransmitter and metabolic intermediate, while its derivatives are used to study enzyme specificity.
  • Key Finding : The β-carboxyl group of L-glutamic acid is critical for enzymatic recognition, as shown by reduced activity with methyl-esterified analogs .

Oligo-γ-L-Glutamic Acid Chains

  • Structural Difference : ABG serves as a terminal unit in oligomeric γ-linked glutamic acid chains synthesized via Boc/Bzl-protected intermediates.
  • Applications : Used to model polypeptide structures and study γ-linkage effects on solubility and conformation.
  • Key Finding: Stepwise elongation using Boc-protected monomers enables precise control over oligomer length, with chains up to six residues demonstrated .

Folic Acid Degradation Products

  • Structural Relationship : ABG is a hydrolysis product of folic acid via carboxypeptidase G (CPG)-mediated cleavage.
  • Applications : Relevant in biodegradation studies and environmental microbiology.
  • Key Finding: Variovorax sp. F1 metabolizes folic acid into ABG and 2,4-diaminopteridine-6-carboxylic acid, highlighting ABG's role in microbial pathways .

N-Acetyl-L-glutamic Acid

  • Structural Difference: Acetylated amine group instead of the 4-aminobenzoyl moiety.
  • Applications : Involved in urea cycle regulation and arginine biosynthesis.
  • Key Finding : Unlike ABG, N-acetyl-L-glutamic acid lacks UV absorption properties, limiting its utility in derivatization-based analytical methods .

Functional and Application-Based Comparison Table

Compound Key Functional Groups Applications Notable Research Findings References
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid Boc, 4-aminobenzoyl, -COOH Peptide synthesis, drug precursors Enhanced stability for solid-phase synthesis
ABG Diethyl Ester Ethyl esters, 4-aminobenzoyl Organogel formation Gel strength depends on co-gelator acidity
ABG-Triazine Conjugates 1,3,5-Triazine, ABG Antimalarial drug candidates IC₅₀ values < 100 nM for Pf-DHFR inhibition
D-Glutamic Acid Derivatives D-configuration, modified -COOH Enzyme specificity studies PBS3 acyltransferase rejects D-isomers
Oligo-γ-L-glutamic Acid Chains γ-linked glutamates, ABG terminus Biopolymer modeling Controlled polymerization via Boc/Bzl
ABG (Folic Acid Metabolite) Free -COOH, 4-aminobenzoyl Microbial degradation studies Key intermediate in Variovorax metabolism

Critical Analysis of Structural and Functional Divergence

  • Protection/Deprotection Strategies : The Boc group in Boc-ABG prevents undesired reactions during synthesis, unlike the diethyl ester variant, which prioritizes solubility for gelation .
  • Biological Activity: ABG-triazine conjugates leverage the 4-aminobenzoyl group for target binding, whereas unmodified ABG serves as a metabolic byproduct .
  • Analytical Utility : ABG’s strong UV absorption (λₘₐₓ ~300 nm) makes it superior to N-acetyl derivatives for capillary electrophoresis tagging .

Biological Activity

Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid, a derivative of glutamic acid, has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C₁₇H₂₂N₂O₇. The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of L-glutamic acid, which enhances its stability and solubility in various solvents. This modification is crucial for its application in peptide synthesis and drug development.

The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in various enzymatic pathways. It has been studied for its interactions with folate metabolism, particularly through the inhibition of enzymes like folylpoly-γ-glutamate synthetase (FPGS). FPGS catalyzes the conversion of folates to their polyglutamate forms, which are critical for cellular metabolism and proliferation. Inhibition of this enzyme can lead to decreased levels of polyglutamate derivatives, resulting in impaired DNA replication and cell growth in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its derivatives have been synthesized and tested for their ability to inhibit tumor cell growth. For instance, compounds based on this scaffold have shown promising results against various cancer cell lines by disrupting folate-dependent metabolic pathways .

Inhibition of ADAMTS Enzymes

A series of studies have demonstrated that derivatives of L-glutamic acid, including those modified with 4-aminobenzoyl groups, can inhibit ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) enzymes. These enzymes are implicated in extracellular matrix remodeling and play a role in diseases such as osteoarthritis. One derivative was reported to inhibit ADAMTS-4 and ADAMTS-5 with IC50 values of 1.2 μM and 0.8 μM, respectively . This suggests that this compound could be a lead compound for developing therapeutics targeting joint degeneration.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies revealed that the compound induces apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study indicated that modifications at the amino group significantly affect the biological activity of glutamic acid derivatives. The introduction of aromatic groups like 4-aminobenzoyl enhances binding affinity to target enzymes while improving overall stability .

Summary Table of Biological Activities

Activity Target IC50 Value Reference
Inhibition of ADAMTS enzymesADAMTS-41.2 μM
Inhibition of ADAMTS enzymesADAMTS-50.8 μM
Anticancer activityVarious cancer cell linesVaries

Q & A

Q. What are the key steps in synthesizing Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid?

The synthesis involves sequential protection and coupling reactions. A common route starts with reacting 4-nitrobenzoyl chloride with L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid. The nitro group is reduced to an amino group using hydrogenation (e.g., Raney nickel), yielding N-(4-aminobenzoyl)-L-glutamic acid. The Boc (tert-butoxycarbonyl) group is then introduced via reaction with di-tert-butyl dicarbonate under basic conditions to protect the α-amino group .

Q. How can researchers validate the purity of this compound during synthesis?

Reverse-phase HPLC (RP-HPLC) is widely used. For example, a validated method for related derivatives includes:

  • Column : C18, 250 × 4.6 mm, 5 µm.
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
  • Detection : UV at 280 nm.
    Parameters like retention time, peak symmetry, and absence of impurities (e.g., unreacted intermediates) confirm purity .

Q. What safety precautions are essential when handling this compound?

Safety data sheets recommend:

  • Personal protective equipment (PPE) : N95 respirator, gloves, and eyeshields.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In a cool, dry place away from oxidizing agents.
    Occupational exposure limits (OELs) are not established, but handling should follow GBZ/T 160 standards for air quality monitoring .

Advanced Research Questions

Q. How can this compound be optimized as a derivatization agent for oligosaccharide analysis?

The compound’s strong UV absorption (λmax ~280 nm) and charged nature make it ideal for capillary zone electrophoresis (CZE). Key optimizations include:

  • Reductive amination conditions : Use mild pH (4–6) and sodium cyanoborohydride to couple the compound to oligosaccharides.
  • Separation optimization : Adjust buffer ionic strength (e.g., 50 mM borate, pH 9.2) to resolve isomaltooligosaccharides .

Q. What role does this compound play in methotrexate degradation studies?

It is a degradation product of methotrexate (MTX) in plasma or wastewater. Non-thermal plasma jet treatment breaks MTX into smaller metabolites, including N-(4-aminobenzoyl)-L-glutamic acid. Toxicity assays (e.g., using freshwater algae Chlorella) confirm reduced toxicity post-degradation, validating environmental remediation strategies .

Q. How can contradictions in analytical data (e.g., HPLC vs. LC-MS) be resolved?

  • Cross-validation : Compare retention times (HPLC) with mass-to-charge ratios (LC-MS). For example, LC-MS/MS can confirm molecular ions (e.g., m/z 309.1 for the protonated molecule).
  • Robustness testing : Vary column temperature (±2°C) and flow rate (±0.1 mL/min) to assess method stability.
  • Impurity profiling : Use high-resolution MS to identify co-eluting contaminants .

Q. What metabolic pathways involve N-(4-aminobenzoyl)-L-glutamic acid?

It is a metabolite of tetrahydrofolate (THF) oxidation. In murine models, high-folate diets elevate plasma levels, suggesting its role in folate cycle regulation. Pathway enrichment analysis (e.g., via KEGG) links it to "alanine, aspartate, and glutamate metabolism" .

Q. How does this compound contribute to Pf-DHFR inhibition in antimalarial drug design?

In Plasmodium falciparum studies, conjugating 1,3,5-triazine derivatives to N-(4-aminobenzoyl)-L-glutamic acid enhances binding to dihydrofolate reductase (DHFR). Molecular docking (e.g., using AutoDock Vina) shows improved hydrogen bonding with active-site residues (e.g., Asp54, Ile164). In vitro IC50 values validate inhibitory potency .

Methodological Challenges and Solutions

Q. How to address low yields in Boc protection reactions?

  • Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate Boc activation.
  • Solvent selection : Anhydrous dichloromethane (DCM) minimizes side reactions.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What strategies improve detection sensitivity in metabolomic studies?

  • Derivatization : Use dansyl chloride for fluorescence detection (LOD ~0.1 ng/mL).
  • LC-MS parameters : Electrospray ionization (ESI+) with collision energy ~20 eV enhances fragmentation patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.